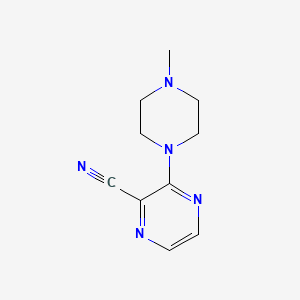

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile

Vue d'ensemble

Description

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H13N5 and a molecular weight of 203.249.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 4-methylpiperazine with pyrazine-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Applications De Recherche Scientifique

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Unique due to its specific structure and properties.

4-Methylpiperazin-1-yl derivatives: Similar compounds with variations in the pyrazine or carbonitrile moieties.

Pyrazine-2-carbonitrile derivatives: Compounds with different substituents on the pyrazine ring.

Uniqueness

This compound is unique due to its combination of a piperazine ring and a pyrazine-2-carbonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and cytotoxicity profiles.

Chemical Structure

The molecular structure of this compound includes a pyrazine ring substituted with a piperazine moiety, which is known to enhance biological activity through improved binding interactions with target proteins.

Anti-Tubercular Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant anti-tubercular properties. For instance, a series of substituted pyrazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, compounds showed IC50 values ranging from 1.35 to 2.18 μM, demonstrating potent anti-tubercular activity. Notably, some derivatives exhibited IC90 values between 3.73 and 4.00 μM, indicating their effectiveness at higher concentrations without significant cytotoxicity to human cells (HEK-293) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds derived from similar scaffolds have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay revealed that certain derivatives induced apoptosis through the activation of caspases and modulation of key apoptotic pathways involving NF-κB and p53 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Docking studies suggest that these compounds may interact with specific enzymes such as DprE1, crucial for the survival of Mycobacterium tuberculosis .

- Induction of Apoptosis : In cancer models, the activation of apoptotic pathways via caspase cascades has been observed, suggesting that these compounds can trigger programmed cell death in malignant cells .

- Cytotoxicity Profiles : While exhibiting significant biological activity, the cytotoxic effects on normal cells remain minimal, with IC50 values exceeding 375 μM in various assays .

Case Studies and Experimental Findings

| Compound | Target Pathogen | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |

|---|---|---|---|---|

| 6a | M. tuberculosis | 1.35 | 3.73 | Non-toxic |

| 6e | M. tuberculosis | 2.18 | 40.32 | Non-toxic |

| T4 | Antifungal | ≤21.25 | - | >375 |

| T18 | Antifungal | ≤21.25 | - | >375 |

Propriétés

IUPAC Name |

3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZRSKBNKIYCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.